3-Hydroxybenzaldehyde

Vue d'ensemble

Description

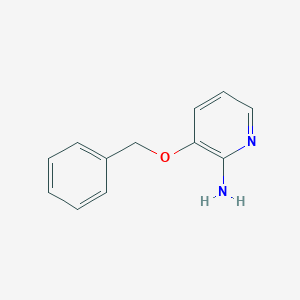

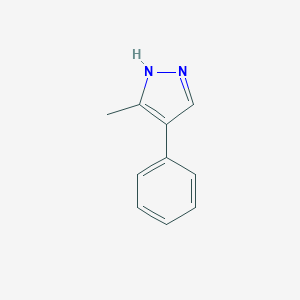

Le m-Hydroxybenzaldéhyde, également connu sous le nom de méta-hydroxybenzaldéhyde ou 3-hydroxybenzaldéhyde, est un composé organique de formule moléculaire C₇H₆O₂. Il s'agit d'un dérivé du benzaldéhyde, où un groupe hydroxyle est substitué en position méta par rapport au groupe aldéhyde. Ce composé est un solide incolore à jaune pâle avec une odeur caractéristique d'amande. Il est utilisé dans diverses applications, notamment la synthèse de produits pharmaceutiques, de produits agrochimiques et de parfums .

Voies de synthèse et conditions de réaction :

Méthode du phénol : Cette méthode implique la réaction du phénol avec le formaldéhyde en présence d'un catalyseur tel que l'acide sulfurique ou l'acide phosphorique. La réaction se déroule par une réaction d'acylation de Foucault pour introduire le groupe formyle en position méta du phénol.

Méthode de l'acide benzoïque : Dans cette méthode, l'acide benzoïque est d'abord oxydé en anhydride benzoïque, qui est ensuite estérifié avec du méthanol pour produire du benzoate de méthyle.

Méthodes de production industrielle :

Estérification et chloration : La production industrielle de m-hydroxybenzaldéhyde implique plusieurs étapes, notamment l'estérification, la chloration, la distillation, l'hydrolyse, le raffinage et le séchage.

Types de réactions :

Oxydation : Le m-Hydroxybenzaldéhyde peut être oxydé en acide m-hydroxybenzoïque en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit en alcool m-hydroxybenzylique en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le m-Hydroxybenzaldéhyde peut subir des réactions de substitution électrophile aromatique, telles que la nitration, la sulfonation et l'halogénation, en raison de l'effet activateur du groupe hydroxyle.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Nitration avec l'acide nitrique et l'acide sulfurique, sulfonation avec l'acide sulfurique, et halogénation avec les halogènes en présence d'un catalyseur acide de Lewis.

Principaux produits formés :

Oxydation : Acide m-hydroxybenzoïque.

Réduction : Alcool m-hydroxybenzylique.

Substitution : Divers dérivés substitués en fonction du substituant introduit.

4. Applications de recherche scientifique

Le m-Hydroxybenzaldéhyde a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Le composé est utilisé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.

5. Mécanisme d'action

Le mécanisme d'action du m-hydroxybenzaldéhyde implique son interaction avec diverses cibles moléculaires et voies :

Modulation de la fluorescence : Le m-Hydroxybenzaldéhyde est utilisé comme précurseur pour synthétiser des points quantiques de carbone luminescents multicolores. Le mécanisme de modulation de la fluorescence implique la formation de fluorophores moléculaires avec différentes structures conjuguées, qui s'agrègent pour former des points quantiques de carbone.

Interaction enzymatique : Dans les systèmes biologiques, le m-hydroxybenzaldéhyde peut interagir avec des enzymes telles que les aldéhydes déshydrogénases, influençant les voies métaboliques et les réactions biochimiques.

Applications De Recherche Scientifique

m-Hydroxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mécanisme D'action

Target of Action

3-Hydroxybenzaldehyde (3-HBA) primarily targets vascular smooth muscle cells (VSMCs) and endothelial cells . These cells play a crucial role in maintaining vascular homeostasis, and their dysfunction can lead to various vascular diseases .

Mode of Action

3-HBA interacts with its targets by inhibiting the proliferation and migration of VSMCs . It also reduces inflammation in endothelial cells . The compound achieves this by inhibiting the phosphorylation of AKT, a protein kinase involved in cell survival and growth . It also arrests the S and G0/G1 phase of the VSMC cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

3-HBA affects the AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting AKT phosphorylation, 3-HBA disrupts this pathway, leading to reduced VSMC proliferation and migration . Additionally, 3-HBA inhibits the expression of inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB, and p-p38) in endothelial cells .

Pharmacokinetics

A related compound, p-hydroxybenzaldehyde, has been studied in rat plasma using liquid chromatography tandem mass spectrometry . This method could potentially be used to study the pharmacokinetics of 3-HBA.

Result of Action

The action of 3-HBA leads to vasculoprotective effects. It lowers VSMC proliferation and endothelial cell inflammation, which can help prevent vascular diseases . In vivo studies have shown that 3-HBA inhibits angiogenesis, prevents ADP-induced thrombus generation, increases blood circulation after thrombus formation, and attenuates neointima formation induced by common carotid artery balloon injury .

Action Environment

The action of 3-HBA can be influenced by environmental factors such as temperature and pH. For instance, the compound is a colorless solid with a melting point of 106°C and a boiling point of 240°C . Its acidity (pKa) is 8.98 at 25°C , suggesting that it may be more stable in slightly alkaline environments.

Analyse Biochimique

Biochemical Properties

3-Hydroxybenzaldehyde is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans (ALDH2) . It interacts with this enzyme to produce 3-hydroxybenzyl alcohol .

Cellular Effects

This compound exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with aldehyde dehydrogenase (ALDH), an NADP-dependent enzyme . This interaction results in the production of 3-hydroxybenzyl alcohol .

Dosage Effects in Animal Models

In animal models, this compound has shown vasculoprotective effects . It inhibited angiogenesis in a Matrigel Plug assay in C57BL6 mice, prevented ADP-induced thrombus generation, increased blood circulation after the formation of thrombus, and attenuated neointima formation induced by common carotid artery balloon injury in Sprague Dawley rats .

Metabolic Pathways

This compound is involved in the shikimate pathway for the biosynthesis of phenolic acids . It is a precursor compound for phenolic compounds like Protocatechuic aldehyde .

Comparaison Avec Des Composés Similaires

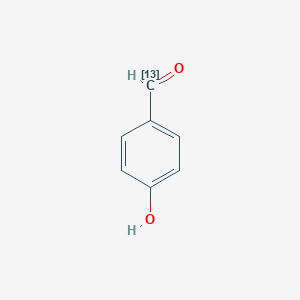

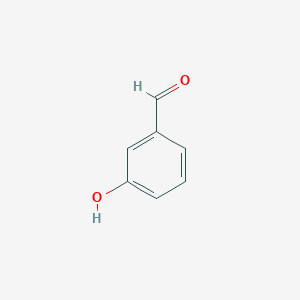

Le m-Hydroxybenzaldéhyde est l'un des trois isomères de l'hydroxybenzaldéhyde, les autres étant :

o-Hydroxybenzaldéhyde (2-hydroxybenzaldéhyde) :

p-Hydroxybenzaldéhyde (4-hydroxybenzaldéhyde) : Cet isomère possède le groupe hydroxyle en position para par rapport au groupe aldéhyde.

Unicité du m-Hydroxybenzaldéhyde :

Position du groupe hydroxyle : La position méta du groupe hydroxyle dans le m-hydroxybenzaldéhyde influence sa réactivité et les types de réactions qu'il subit, le rendant distinct de ses isomères ortho et para.

Applications : Bien que les trois isomères aient des applications dans la synthèse organique, le m-hydroxybenzaldéhyde est particulièrement précieux dans la synthèse de produits pharmaceutiques spécifiques et comme précurseur de matériaux luminescents

Propriétés

IUPAC Name |

3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVREABSGIHHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059220 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-83-4 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2819J40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)